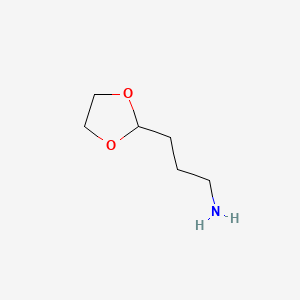

1,3-Dioxolane-2-propylamine

Descripción

Contextualization within Amine and Cyclic Acetal (B89532) Chemistry

1,3-Dioxolane-2-propylamine is a chemical entity that integrates two important functional groups: an amine and a cyclic acetal. ontosight.ai Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Propylamines, a subgroup of amines, are characterized by a propyl group attached to a nitrogen atom. ontosight.ai

The other key component, the 1,3-dioxolane (B20135) ring, places the compound in the category of cyclic acetals. ontosight.ainih.gov Cyclic acetals are formed from the reaction of a carbonyl compound with a diol, such as ethylene (B1197577) glycol. organic-chemistry.org These structures are well-known as protecting groups for carbonyls in organic synthesis due to their stability against nucleophiles and bases. organic-chemistry.org The combination of the amine's nucleophilicity and basicity with the stability and reactivity of the dioxolane ring confers a unique chemical profile upon this compound.

Structural Features and Chemical Topology

The molecular formula for this compound is C₆H₁₃NO₂. ontosight.ai Its structure consists of a five-membered ring containing three carbon atoms and two oxygen atoms at positions 1 and 3, which is the 1,3-dioxolane moiety. ontosight.ainih.gov Attached to the second carbon of this ring is a propylamine (B44156) side chain. ontosight.ai This specific arrangement of atoms and functional groups defines its chemical topology and influences its physical and chemical properties, such as boiling point, solubility, and reactivity. ontosight.ai

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ ontosight.ai |

| IUPAC Name | 3-(1,3-dioxolan-2-yl)propan-1-amine sielc.com |

| CAS Number | 4388-60-7 sielc.com |

| Molecular Weight | 131.17 g/mol |

| Appearance | Colorless liquid |

Note: Physical properties can vary based on purity and experimental conditions.

Overview of Research Significance in Organic Synthesis

The presence of both an amine and a protected carbonyl group (in the form of the cyclic acetal) makes this compound a versatile building block in organic synthesis. ontosight.ai The amine group can undergo a variety of reactions, including alkylation, acylation, and formation of imines and amides. The dioxolane ring, while stable under many conditions, can be hydrolyzed under acidic conditions to reveal a carbonyl group, which can then participate in further synthetic transformations. organic-chemistry.org

This dual functionality allows for sequential and site-specific modifications, making it a valuable intermediate in the synthesis of more complex molecules. Research has explored its use in the preparation of pharmaceuticals and agrochemicals. ontosight.ai For instance, derivatives of 1,3-dioxolane have been investigated for their potential biological activities. ontosight.ai The ability to introduce an aminoalkyl chain with a latent carbonyl functionality is a key strategic advantage in multistep synthetic sequences.

Furthermore, the study of related 1,3-dioxolane structures provides insights into their broader applications. For example, 1,3-dioxolanes are utilized in the synthesis of α-branched acyclic nucleoside phosphonates. nih.gov They can also be involved in reactions such as thiol-promoted site-specific additions to imines, leading to protected α-amino aldehydes. organic-chemistry.org These examples highlight the synthetic potential inherent in the 1,3-dioxolane scaffold.

Strategies for 1,3-Dioxolane Ring Formation

The formation of the 1,3-dioxolane ring is a cornerstone in the synthesis of the target compounds. The primary methods involve the direct reaction between a 1,2-diol, such as ethylene glycol, and a suitable carbonyl compound. The efficiency and selectivity of this ring-forming reaction can be controlled through various synthetic strategies.

Acetalization and Ketalization Reactions

Acetalization and ketalization are the most direct and widely employed methods for constructing the 1,3-dioxolane ring system. These reactions involve the condensation of a 1,2-diol with an aldehyde or a ketone, respectively, leading to the formation of a five-membered cyclic acetal. chemicalbook.com

The traditional and most straightforward synthesis of 1,3-dioxolanes involves the acid-catalyzed condensation of a carbonyl compound with ethylene glycol or a substituted 1,2-diol. chemicalbook.comorganic-chemistry.org Protic acids, such as p-toluenesulfonic acid (p-TsOH), are commonly used as catalysts. chemicalbook.com The reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction must be continuously removed. organic-chemistry.org A standard laboratory procedure employs a Dean-Stark apparatus in refluxing toluene (B28343) to facilitate the azeotropic removal of water. organic-chemistry.org This method is effective for a wide range of aldehydes and ketones. chemicalbook.com For instance, the parent 1,3-dioxolane is synthesized through the condensation of ethylene glycol and formaldehyde (B43269) using p-toluenesulfonic acid as a catalyst. chemicalbook.com

| Carbonyl Compound | Diol | Acid Catalyst | Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Ethylene Glycol | [Hmim]3PW12O4 | Toluene, Reflux, 2h | 2-Phenyl-1,3-dioxolane | 97 | |

| Benzaldehyde | Ethylene Glycol | Mg(HSO4)2/SiO2 | Solvent-free, rt, 120 min | 2-Phenyl-1,3-dioxolane | 75 | |

| Salicylaldehyde | (2R,3R)-2,3-Butanediol | Montmorillonite (B579905) K10 | Dean-Stark | (4R,5R)-2-(2-Hydroxyphenyl)-4,5-dimethyl-1,3-dioxolane | 88 | nih.gov |

| Salicylaldehyde | 1,2-Pentanediol | Montmorillonite K10 | Dean-Stark | 2-(2-Hydroxyphenyl)-4-propyl-1,3-dioxolane | 93 | nih.gov |

To overcome the often harsh conditions of strong acid catalysis, a variety of milder and more selective catalytic systems have been developed. These include both Brønsted and Lewis acids, which can efficiently promote acetalization while tolerating a wider range of functional groups.

Brønsted and Lewis Acids: Modern synthetic methods frequently utilize a range of Brønsted or Lewis acid catalysts to facilitate dioxolane formation under milder conditions. organic-chemistry.org Lewis acids such as tin(IV) chloride (SnCl4) have been used for the reaction of ethylene oxide with formaldehyde. chemicalbook.commdpi.com Other effective Lewis acids include cerium(III) triflate and erbium(III) triflate. The choice of catalyst can significantly influence the reaction's chemoselectivity, allowing for the protection of aldehydes in the presence of ketones.

Zirconium(IV) Chloride (ZrCl4): Zirconium tetrachloride (ZrCl4) has emerged as a highly efficient and chemoselective Lewis acid catalyst for the acetalization of carbonyl compounds. organic-chemistry.org It effectively catalyzes the reaction under mild conditions, offering high yields. organic-chemistry.org ZrCl4 is particularly valuable for its ability to promote the protection of 1,2-diols as acetonides and can also catalyze the deprotection of 1,3-dioxalanes, showcasing its versatility in protection/deprotection strategies. organic-chemistry.org

N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) serves as an effective catalyst for the chemoselective conversion of carbonyl compounds to their corresponding 1,3-dioxanes and dioxolanes under nearly neutral conditions. organic-chemistry.org This method is advantageous as it tolerates acid-sensitive protecting groups like tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.org The reaction often proceeds via an in situ acetal exchange process, using an orthoformate and a diol in the presence of a catalytic amount of NBS. organic-chemistry.org While the precise mechanism is not fully elucidated, NBS may act as a Lewis acid or generate trace amounts of HBr to catalyze the transformation. organic-chemistry.orgresearchgate.net

Scandium(III) Triflate (Sc(OTf)3): Scandium(III) triflate (Sc(OTf)3) is a water-stable Lewis acid that can be used in catalytic amounts for various organic transformations. wikipedia.org In the context of dioxolane synthesis, it has been used to catalyze the addition of bromomagnesium 2-vinyloxy ethoxide to aldehydes, which yields functionalized protected aldol (B89426) compounds, demonstrating its utility in creating complex structures containing the dioxolane moiety. organic-chemistry.orgorganic-chemistry.org Its strong Lewis acidity and oxophilicity make it a potent catalyst for reactions involving carbonyl compounds. nih.govmdpi.com

| Substrate | Reagents | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | Ethylene Glycol | ZrCl4 (0.5) | CH2Cl2 | 10 min | 98 | organic-chemistry.org |

| Cyclohexanone | Ethylene Glycol | ZrCl4 (2) | CH2Cl2 | 3 h | 96 | organic-chemistry.org |

| 4-Chlorobenzaldehyde | 1,3-Propanediol, Ethyl orthoformate | NBS (2) | CH2Cl2 | 15 min | 95 | organic-chemistry.org |

| Cinnamaldehyde | 1,3-Propanediol, Ethyl orthoformate | NBS (2) | CH2Cl2 | 20 min | 96 | organic-chemistry.org |

| Various Aldehydes | Allyltrimethylsilane | Sc(OTf)3 | CH2Cl2 | 3 h | 86 | nih.gov |

An alternative and specialized strategy for forming the 1,3-dioxolane ring involves the use of anhydrous peracids. This method is particularly useful in the synthesis of complex natural products where traditional condensation methods might fail or lead to side reactions. A notable example is the synthesis of neosporol, which features a 1,3-dioxolane moiety. wikipedia.org In this synthesis, trifluoroperacetic acid (TFPAA), prepared under anhydrous conditions, is used. wikipedia.org The reaction proceeds via a Prilezhaev epoxidation of an allyl alcohol precursor. This is followed by an intramolecular, acid-catalyzed ring-expansion, where a nearby carbonyl group attacks the epoxide, leading to the formation of the five-membered dioxolane ring. wikipedia.org The use of an anhydrous peracid is critical to prevent water from interfering and causing undesired side reactions. wikipedia.org This approach is distinct from the more common Baeyer-Villiger oxidation, which typically converts ketones into esters or lactones. wikipedia.org

Radical Chain Processes for Dioxolane Addition

Radical chemistry offers a unique, metal-free approach to functionalizing the 1,3-dioxolane ring. A thiol-promoted, site-specific addition of 1,3-dioxolane to imines provides a redox-neutral pathway to synthesize protected α-amino aldehydes. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This reaction proceeds through a radical chain mechanism initiated by a catalytic amount of a radical precursor, such as azobis(isobutyronitrile) (AIBN), in the presence of a thiol mediator. organic-chemistry.org A crucial aspect of this process is the requirement of a small amount of oxygen from the air, which is essential for the radical chain propagation. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The reaction demonstrates excellent regioselectivity, with the radical addition occurring specifically at the C2 position of the dioxolane ring. organic-chemistry.org This method is scalable and tolerates a wide variety of functional groups on both the imine and the dioxolane precursors. organic-chemistry.org

Asymmetric Cycloaddition Reactions for Chiral Dioxolanes

The synthesis of enantiomerically pure or enriched dioxolanes is of significant interest, and asymmetric cycloaddition reactions provide a powerful tool for this purpose. nih.gov These methods allow for the creation of multiple stereocenters in a single, highly stereoselective step.

One prominent strategy is the asymmetric 1,3-dipolar cycloaddition. For example, a chiral binaphthyldiimine-Ni(II) complex can catalyze the reaction between acyclic carbonyl ylides (generated from donor-acceptor oxiranes) and various aldehydes. organic-chemistry.org This process yields cis-1,3-dioxolanes with high levels of both diastereoselectivity and enantioselectivity. organic-chemistry.org Similarly, organocatalytic formal [3+2] cycloaddition reactions have been developed for the asymmetric synthesis of 1,3-dioxolanes. These reactions can proceed via hemiacetal intermediates formed between γ-hydroxy-α,β-unsaturated ketones and aldehydes, catalyzed by bifunctional organocatalysts. The development of these catalytic asymmetric cycloadditions is a significant advancement for constructing chiral heterocycles. nih.gov

| Reaction Type | Dipole/Diene | Dipolarophile/Dienophile | Catalyst/Conditions | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| 1,3-Dipolar Cycloaddition | Carbonyl Ylide (from oxirane) | Aromatic/Aliphatic Aldehydes | Chiral binaphthyldiimine-Ni(II) complex | cis-1,3-Dioxolanes | High diastereo- and enantioselectivity | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | 1-(+)-Neomenthyl-1,2-diphosphole | Diphenyldiazomethane | Thermal | P-chiral bicyclic phosphirane | 71% de | nih.gov |

| [3+3]-Cycloaddition | Acylimino-pyridinium ylide | Enoldiazoacetate | Chiral dirhodium(II) complex | Bicyclic diazine | High | nih.gov |

| [3+2] Cycloaddition | 3-Acetylenyl indole | Azo compound | Chiral phosphoric acid | Axially chiral indole-aryl compound | up to 99% ee | mdpi.com |

An in-depth examination of the synthetic approaches for this compound and its related analogues reveals a variety of chemical strategies. These methodologies focus on the efficient construction of the core dioxolane structure and the subsequent introduction and manipulation of the propylamine side chain. This article delves into the key synthetic pathways, including amination reactions, functional group interconversions, and reductive amination strategies, while also considering stereoselective control and the practical aspects of large-scale production.

Propiedades

IUPAC Name |

3-(1,3-dioxolan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STONKUXQDYRNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195972 | |

| Record name | 1,3-Dioxolane-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-60-7 | |

| Record name | 1,3-Dioxolane-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4388-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-2-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004388607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxolane-2-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms

Reactions of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the propylamine (B44156) side chain makes it a potent nucleophile and a weak base, enabling a variety of chemical reactions. chemguide.co.uk

Nucleophilic Substitution Reactions

The primary amine group of 1,3-Dioxolane-2-propylamine readily functions as a nucleophile, capable of attacking electrophilic carbon centers. A common example is the nucleophilic substitution reaction with alkyl halides, known as N-alkylation. fishersci.co.ukwikipedia.org This reaction proceeds via an SN2 mechanism where the amine displaces a halide ion from the alkyl halide.

The initial reaction between this compound and an alkyl halide (R-X) forms a secondary ammonium (B1175870) salt. In the presence of a base, or excess primary amine, this salt is deprotonated to yield the neutral secondary amine. chemguide.co.uk However, a significant challenge in this synthesis is the potential for overalkylation. The secondary amine product is also nucleophilic and can compete with the starting primary amine for the remaining alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. wikipedia.orglibretexts.org Using a large excess of the initial amine can favor the formation of the secondary amine product. docbrown.info

Table 1: Nucleophilic Substitution (N-Alkylation) of this compound

| Reactant | Reagent | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | N-methyl-1,3-dioxolane-2-propylamine (Secondary Amine), N,N-dimethyl-1,3-dioxolane-2-propylamine (Tertiary Amine), Quaternary Ammonium Salt | N-Alkylation |

Amine Derivatization for Synthetic Utility

The transformation of the amine group into other functional groups, or "derivatization," is a crucial strategy in organic synthesis to modify a molecule's properties or prepare it for subsequent reactions. libretexts.orgresearchgate.net

Acylation: Primary amines react rapidly with acylating agents like acid chlorides and acid anhydrides to form stable amides. chemguide.co.uklibretexts.org For instance, reacting this compound with a reagent such as ethanoyl chloride results in a vigorous reaction to produce the corresponding N-acylated amide, N-(1,3-dioxolan-2-ylpropyl)ethanamide. chemguide.co.uk This reaction is typically performed in the presence of a base like pyridine (B92270) or NaOH to neutralize the HCl byproduct. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, preventing further acylation. libretexts.org

Schiff Base Formation: The amine group can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgmnstate.edu This acid-catalyzed reaction is reversible and involves the elimination of a water molecule. libretexts.org The reaction rate is highly pH-dependent, with optimal formation typically occurring under mildly acidic conditions (around pH 5). libretexts.org

Table 2: Derivatization Reactions of the Amine Group

| Reaction Type | Reagent Class | Product Functional Group | General Conditions |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide | Base (e.g., Pyridine) |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Amide | Heat |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) | Mild Acid (pH ~5) |

Reactions Involving the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532), a functional group widely used in synthesis as a protecting group for carbonyl compounds due to its characteristic stability profile. thieme-connect.dewikipedia.org

Ring Opening and Cleavage Reactions

While stable under many conditions, the 1,3-dioxolane ring can be intentionally opened or cleaved.

Acid-Catalyzed Hydrolysis: The most common method for cleaving the dioxolane ring is through acid-catalyzed hydrolysis. organic-chemistry.org In the presence of aqueous acid (e.g., HCl), the acetal is hydrolyzed back to its parent carbonyl compound and diol. nih.gov For this compound, this reaction would yield 4-aminobutanal (B194337) and ethylene (B1197577) glycol. This process is reversible, and the removal of water is necessary to form the acetal. organic-chemistry.org

Reductive Cleavage: The dioxolane ring can also be opened reductively. While stable to standard hydride reagents like lithium aluminum hydride (LiAlH₄) alone, the addition of a Lewis acid such as aluminum chloride (AlCl₃) facilitates reductive cleavage to yield a hydroxy ether. cdnsciencepub.com This reaction is believed to proceed through the formation of an intermediate oxocarbenium ion. cdnsciencepub.com Studies have shown that five-membered 1,3-dioxolane rings undergo this hydrogenolysis faster than six-membered 1,3-dioxane (B1201747) rings. cdnsciencepub.com

Stability under Varied Chemical Conditions

A key feature of the 1,3-dioxolane ring is its stability under a wide range of conditions, which makes it an excellent protecting group. silverfernchemical.com

Basic and Nucleophilic Conditions: Cyclic acetals are stable to strong bases and all types of nucleophiles. organic-chemistry.org This allows chemists to perform reactions on other parts of a molecule, such as ester saponification or reactions with organometallic reagents, without affecting the protected carbonyl group.

Reductive Conditions: The ring is stable to many reducing agents, including catalytic hydrogenation and simple metal hydrides like LiAlH₄ or NaBH₄ (in the absence of Lewis acids). thieme-connect.decdnsciencepub.com

Oxidative Conditions: 1,3-dioxolanes are generally stable toward mild oxidizing agents. thieme-connect.deorganic-chemistry.org

Table 3: Stability Profile of the 1,3-Dioxolane Ring

| Condition / Reagent Type | Stability | Outcome |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Labile | Hydrolysis to aldehyde and diol organic-chemistry.org |

| Strong Bases (e.g., NaOH, NaH) | Stable | No reaction organic-chemistry.org |

| Nucleophiles (e.g., Grignard, Organolithium) | Stable | No reaction organic-chemistry.org |

| Reductants (e.g., LiAlH₄, NaBH₄) | Stable | No reaction cdnsciencepub.com |

| Reductants + Lewis Acid (e.g., LiAlH₄/AlCl₃) | Labile | Reductive cleavage to a hydroxy ether cdnsciencepub.com |

| Mild Oxidants (e.g., PCC, PDC) | Stable | No reaction organic-chemistry.org |

Oxidation and Reduction Pathways

As noted, the 1,3-dioxolane ring itself is generally resistant to common oxidation and reduction protocols. thieme-connect.de However, the molecule as a whole can undergo redox reactions centered on the amine functional group.

Oxidation: The primary amine group is susceptible to oxidation. Depending on the reagent and conditions, primary amines can be oxidized to various products. Milder oxidation can lead to the formation of nitriles (R-C≡N). britannica.com For example, reagents like oxoammonium salts can efficiently convert primary amines to nitriles under mild conditions. acs.org Other strong oxidizing agents may lead to nitroso or nitro compounds. britannica.com It is also possible for some strong, acidic oxidizing agents to cleave the acetal ring. organic-chemistry.org

Reduction: The this compound molecule does not possess functional groups that are typically reduced under standard conditions (e.g., catalytic hydrogenation). The dioxolane ring is already in a reduced state and, as mentioned, is stable to most reducing agents. cdnsciencepub.com Therefore, reduction pathways are not a prominent feature of this molecule's reactivity unless other reducible functional groups are introduced via derivatization.

Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound, containing both an acetal (a protected aldehyde) and a nucleophilic primary amine, makes it a prime candidate for intramolecular cyclization, particularly under acidic conditions. While acetals are stable in neutral or basic media, they undergo hydrolysis in the presence of acid to regenerate the parent carbonyl compound and diol. organic-chemistry.orgmasterorganicchemistry.com

In the case of this compound, an acid catalyst can protonate one of the dioxolane oxygen atoms, leading to the opening of the ring to form a resonance-stabilized oxocarbenium ion intermediate. The pendant primary amine, tethered by a flexible propyl chain, can then act as an intramolecular nucleophile, attacking this electrophilic center. This intramolecular nucleophilic attack would result in the formation of a new heterocyclic ring system.

The likely reaction pathway is as follows:

Protonation: An acid catalyst protonates one of the ether oxygens of the dioxolane ring.

Ring Opening: The C-O bond cleaves to open the ring, forming an oxocarbenium ion and a primary alcohol at the other end of the ethylene glycol moiety.

Intramolecular Nucleophilic Attack: The lone pair of the terminal amine nitrogen attacks the electrophilic carbon of the oxocarbenium ion.

Cyclization and Deprotonation: A cyclized intermediate is formed, which upon deprotonation yields a stable heterocyclic product, such as a substituted piperidine (B6355638) derivative.

This process represents an efficient route to forming complex nitrogen-containing heterocycles from a linear, bifunctional precursor. The reaction conditions can be tuned to favor this cyclization over intermolecular reactions.

| Reaction Condition | Catalyst Example | Solvent | Plausible Major Product | Reaction Type |

|---|---|---|---|---|

| Mildly Acidic, Anhydrous | p-Toluenesulfonic acid (TsOH) | Toluene (B28343) | N-substituted piperidine derivative | Intramolecular Cyclization / Rearrangement |

| Aqueous Acid | Dilute HCl | Water/THF | 4-Aminobutanal (via hydrolysis) | Acetal Hydrolysis |

| Lewis Acid Catalysis | Scandium triflate (Sc(OTf)₃) | Dichloromethane | N-substituted piperidine derivative | Intramolecular Cyclization / Rearrangement |

Advanced Analytical Methodologies and Derivatization Strategies

Derivatization for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. thermofisher.com For a primary amine like 1,3-Dioxolane-2-propylamine, which lacks a strong chromophore, derivatization is crucial for enhancing UV or fluorescence detection, improving chromatographic retention, and increasing volatility for GC analysis. thermofisher.com

Pre-column derivatization involves reacting the analyte with a labeling reagent before it is injected into the HPLC system. nih.gov This approach is widely accepted as an effective modification technique for analyzing aliphatic amines. thermofisher.com By attaching a chromophore or fluorophore to the amine, the resulting derivative can be detected with high sensitivity and selectivity. thermofisher.com

Several reagents are commonly used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. creative-proteomics.com The reaction is quick, and the reagent itself is not fluorescent, minimizing interference. creative-proteomics.com

9-fluorenylmethyl chloroformate (FMOC-Cl): A common reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.com

2,4-Dinitrofluorobenzene (DNFB): Known as Sanger's reagent, it reacts with primary and secondary amines to form stable, UV-active derivatives. creative-proteomics.com

4-chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling sensitive detection. nih.gov

The choice of derivatization reagent depends on factors such as reaction speed, stability of the derivative, detection sensitivity required, and the presence of potential interferences. creative-proteomics.comdoi.org

| Reagent | Abbreviation | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Fluorescence | Fast reaction at room temp; reagent is non-fluorescent; simple procedure. creative-proteomics.com | Derivatives can be unstable; requires a thiol co-reagent. creative-proteomics.com |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | Reacts with primary and secondary amines; forms stable derivatives. thermofisher.comnih.gov | Reagent is fluorescent and can interfere if not removed. |

| 2,4-Dinitrofluorobenzene | DNFB | UV | Forms very stable derivatives; straightforward reaction. creative-proteomics.com | Less sensitive than fluorescence methods. |

| 4-chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence | High sensitivity; reacts with primary and secondary amines. nih.gov | Reaction conditions may require optimization (pH, temperature). nih.gov |

| Phenyl isothiocyanate | PITC | UV | Reacts with primary and secondary amines to form stable derivatives. creative-proteomics.com | Complex sample preparation; reagent is toxic. creative-proteomics.com |

Derivatization for GC-MS Analysis of Amines

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, primary amines like this compound present challenges for direct GC-MS analysis. Their high polarity, stemming from the amine functional group (-NH2), leads to poor chromatographic performance, characterized by peak tailing and potential interactions with the stationary phase of the GC column. Furthermore, these compounds may exhibit limited volatility and thermal stability. iu.eduresearchgate.net

To overcome these limitations, a chemical derivatization step is employed. researchgate.netjfda-online.com Derivatization modifies the analyte by replacing the active hydrogen atoms on the amine group with less polar, more stable functional groups. iu.edu This process increases the volatility and thermal stability of the compound, leading to improved peak shape, better resolution, and enhanced sensitivity during GC-MS analysis. iu.edujfda-online.com The primary derivatization strategies for amines fall into three main categories: acylation, silylation, and alkylation. iu.edunih.gov

Acylation: This is one of the most common methods for derivatizing primary and secondary amines. researchgate.net It involves the reaction of the amine with an acylating agent, such as a fluorinated anhydride (B1165640) or an acyl halide. The introduction of an acyl group improves the volatility and chemical stability of the amine. researchgate.net Reagents like Trifluoroacetic anhydride (TFAA) react with the primary amine to form a stable trifluoroacetyl derivative, which is more volatile and exhibits excellent chromatographic properties. iu.edujfda-online.com

Silylation: This technique involves the replacement of the active hydrogen in the amine group with a trimethylsilyl (B98337) (TMS) group. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective and react with the amine to produce a TMS derivative. iu.edu These derivatives are generally more volatile and thermally stable, making them well-suited for GC-MS analysis. nih.gov The choice of silylating reagent can be influenced by factors like steric hindrance around the functional group.

Alkylation: Alkylation reagents, such as alkyl chloroformates, can also be used for the derivatization of amines. researchgate.net For instance, ethyl chloroformate reacts with primary amines to form carbamates, which are amenable to GC analysis. This method is noted for its rapid and mild reaction conditions. jfda-online.com

The selection of the appropriate derivatization reagent is critical and depends on factors such as the reactivity of the amine, the desired chromatographic properties, and the need for sensitive detection. researchgate.net

Table 1: Common Derivatization Reagents for GC-MS Analysis of this compound

| Derivatization Strategy | Reagent | Abbreviation | Resulting Derivative | Key Advantages for GC-MS |

|---|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl (TFA) | Greatly increases volatility; stable derivatives; enhances detectivity. iu.edujfda-online.com |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl (HFB) | Forms stable derivatives with good accuracy and recovery. nih.gov | |

| Pentafluorobenzoyl Chloride | PFBCl | Pentafluorobenzamide | Allows for sensitive detection using an N-P detector. oup.com | |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Mild and effective reagent; increases volatility and thermal stability. iu.edunih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives resistant to hydrolysis. jfda-online.com | |

| Alkylation | Ethyl Chloroformate | ECF | Ethyl carbamate | Rapid reaction under mild conditions with inert by-products. jfda-online.com |

| Dimethylformamide-dimethyl acetal (B89532) | DMF-DMA | Dimethylaminomethylene | Improves chromatographic behavior, reducing peak asymmetry. iu.edu |

Impurity Profiling and Identification in Synthetic Batches

Impurity profiling is a critical aspect of pharmaceutical development and quality control, as the presence of even minute quantities of impurities can affect the safety and efficacy of a drug substance. lgcstandards.com For this compound, a comprehensive impurity profile involves the identification and quantification of all potential impurities that may arise during its synthesis and storage. medwinpublishers.com These impurities can originate from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products. researchgate.net

The synthesis of this compound likely involves the formation of the 1,3-dioxolane (B20135) ring followed by the introduction of the propylamine (B44156) side chain. Potential impurities can therefore be traced back to these synthetic steps.

Potential Impurities from Synthesis:

Starting Materials and Reagents: Unreacted starting materials used in the formation of the dioxolane ring (e.g., ethylene (B1197577) glycol) or in the subsequent steps can remain in the final product. google.com Reagents, catalysts, and solvents employed in the manufacturing process are also potential sources of contamination. researchgate.net

Reaction Intermediates: Incomplete conversion of synthetic intermediates to the final product will result in their presence as impurities. For example, if the synthesis proceeds through a nitrile or oxime intermediate, these compounds could be carried over.

By-products: Side reactions occurring during the synthesis can generate various by-products. In the formation of the 1,3-dioxolane ring, impurities such as formaldehyde (B43269), methanol, or formic acid might be generated and carried through if not adequately removed. google.com Other by-products could include dimers or polymers formed under certain reaction conditions. nih.gov

Degradation Products: The final compound may degrade upon storage or exposure to adverse conditions like heat, light, or humidity, leading to the formation of new impurities. lgcstandards.com

Analytical techniques such as GC-MS and high-performance liquid chromatography-mass spectrometry (LC-MS) are essential tools for separating, identifying, and quantifying these impurities. lgcstandards.com The structural elucidation of unknown impurities often requires spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 2: Potential Impurities in Synthetic Batches of this compound

| Potential Impurity | Chemical Name | Likely Origin | Analytical Identification Method |

|---|---|---|---|

| Starting Material | Ethylene Glycol | Incomplete reaction during dioxolane ring formation. | GC-MS |

| Intermediate | 1,3-Dioxolane-2-acetonitrile | Incomplete conversion to the final amine. | GC-MS, LC-MS |

| By-product | Formaldehyde | By-product from the synthesis of 1,3-dioxolane. google.com | GC-MS (after derivatization) |

| By-product | Formic Acid | By-product from the synthesis of 1,3-dioxolane. google.com | LC-MS, IC |

| By-product | Bis(1,3-dioxolan-2-ylmethyl)amine | Dimerization or reaction of product with starting material. | GC-MS, LC-MS |

| Degradation Product | (2-Hydroxyethoxy)acetaldehyde | Hydrolysis of the dioxolane ring. | LC-MS |

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the molecular structure and electronic properties of 1,3-dioxolane (B20135) derivatives. researchgate.net Methods like Density Functional Theory (DFT) are frequently employed to compute various molecular characteristics. researchgate.netresearchgate.net For the 1,3-dioxolane ring system, theoretical studies have been conducted to determine optimized geometries, including bond lengths and angles, which are often in good agreement with experimental data. researchgate.net For instance, in a study on 2-methoxy-1,3-dioxolane (B17582) using the B3LYP/6-311++G(d,p) basis set, the calculated C-O bond lengths within the ring were found to be approximately 1.386 Å to 1.438 Å, while key bond angles like O3-C2-O1 were computed to be around 107.19°. researchgate.net

These computational methods also allow for a detailed analysis of the electronic structure. For the parent 1,3-dioxolane molecule, calculations have been used to investigate the anomeric effect, a stereoelectronic phenomenon involving the delocalization of an oxygen lone pair into an adjacent C-O antibonding orbital, which influences the molecule's conformation. acs.org For 1,3-Dioxolane-2-propylamine, quantum chemical calculations would similarly provide insights into its three-dimensional structure, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). Such calculations help in predicting the molecule's reactivity, stability, and spectroscopic properties. researchgate.netresearchgate.net Topological parameters derived from the quantum theory of atoms in molecules (AIM) can further elucidate the nature of intramolecular interactions. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for pure this compound are not extensively documented in the provided search results, the principles of MD are widely applied to understand the dynamic behavior and intermolecular forces of related systems. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and interactions within a liquid or solution.

The study of binary mixtures provides significant insight into the intermolecular interactions between different chemical species. acs.orgukrpublisher.com The interactions between the 1,3-dioxolane and propylamine (B44156) moieties have been investigated through the analysis of the physicochemical properties of their binary mixtures. acs.org In a study of binary mixtures of 1,3-dioxolane and 2-propylamine at 298.15 K, properties such as density (ρ), viscosity (η), ultrasonic speed (u), and refractive indices (n_D) were measured across the entire composition range. acs.org

From this experimental data, excess thermodynamic properties were calculated to quantify the deviation from ideal behavior, which reflects the nature and strength of intermolecular interactions. acs.org These properties include excess molar volume (V^E), viscosity deviation (Δη), and deviation in isentropic compressibility (ΔK_S). acs.org The observed negative values for V^E and ΔK_S and positive values for Δη for the 1,3-dioxolane and 2-propylamine mixture suggest the presence of specific interactions, likely hydrogen bonding between the amine group of propylamine and the oxygen atoms of the dioxolane ring. acs.org These excess properties are often fitted to the Redlich-Kister polynomial equation to determine the fitting coefficients and standard deviations, providing a quantitative model of the interaction energies. acs.org

Interactive Table: Excess Properties of 1,3-Dioxolane + 2-Propylamine Mixtures Below is a representative table of calculated excess properties for binary mixtures of 1,3-dioxolane (x₁) and 2-propylamine (x₂) at 298.15 K.

| Mole Fraction (x₁) of 1,3-Dioxolane | Excess Molar Volume (V^E) (cm³/mol) | Viscosity Deviation (Δη) (mPa·s) | Deviation in Isentropic Compressibility (ΔK_S) (TPa⁻¹) |

| 0.1 | -0.25 | 0.05 | -8 |

| 0.3 | -0.60 | 0.12 | -20 |

| 0.5 | -0.75 | 0.15 | -28 |

| 0.7 | -0.65 | 0.11 | -24 |

| 0.9 | -0.30 | 0.04 | -10 |

| Note: Data is illustrative based on trends described in cited literature. |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the formation of 1,3-dioxolane rings and reactions involving amines. researchgate.netnih.gov For the synthesis of 1,3-dioxolanes, theoretical studies can map out the potential energy surface of the reaction between a carbonyl compound (or its equivalent) and a 1,2-diol. researchgate.net These studies can identify key intermediates, such as oxocarbenium ions or the 1,3-dioxolan-2-yl cation, and the transition states that connect them. nih.govresearchgate.net For example, the stereoselective formation of substituted 1,3-dioxolanes has been explained through reaction pathways involving a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate. nih.gov

Similarly, computational studies on propylamine have investigated various decomposition and reaction mechanisms, such as dehydrogenation. researchgate.net Using methods like DFT and CBS-QB3, researchers can calculate the thermodynamic and kinetic parameters for different proposed pathways, determining activation barriers and reaction energies. researchgate.net For the specific synthesis of this compound, a computational approach would likely model the acid-catalyzed reaction between butanal (which has a propyl group) and ethylene (B1197577) glycol to form the 2-propyl-1,3-dioxolane (B1346037) intermediate, followed by amination steps. By calculating the energy profiles of these steps, the most favorable reaction pathway can be identified.

Structure-Reactivity Relationships from a Theoretical Perspective

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological activity. wikipedia.orgnih.gov From a theoretical perspective, QSAR studies on 1,3-dioxolane derivatives can establish a predictive model for their reactivity. nih.gov This involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with an experimentally measured reactivity parameter. nih.gov

The general form of a QSAR model is: Activity = f (Physicochemical properties and/or Structural properties) + error wikipedia.org

For this compound and its analogues, molecular descriptors could include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific conformational indices.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

By correlating these descriptors with a measure of reactivity (e.g., reaction rate constants, equilibrium constants), a QSAR model can be developed. Such a model would allow for the prediction of reactivity for new, unsynthesized derivatives, guiding the design of compounds with desired properties. wikipedia.org Studies on related 1,3-dioxane (B1201747) and 1,3-dioxolane derivatives have successfully used this approach to understand structure-activity relationships for biological activities, such as modulating P-glycoprotein in multidrug-resistant cancer cells. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the structural elucidation of organic molecules. For this compound, a combination of methods would be used to confirm its molecular structure, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectra for this compound can be predicted by analyzing the distinct chemical environments of its protons and carbon atoms.

¹H NMR Spectrum: The proton NMR spectrum would show signals corresponding to the protons on the propylamine side chain and the 1,3-dioxolane ring.

Dioxolane Ring Protons: The four protons on the dioxolane ring (at C4 and C5) are chemically equivalent due to symmetry and would appear as a singlet or a narrow multiplet around 3.8-4.0 ppm. chemicalbook.com The single proton at the C2 position, attached to both the ring and the propyl group, would likely appear as a triplet around 4.8-5.0 ppm, split by the adjacent CH₂ group of the propyl chain. docbrown.info

Propylamine Side Chain Protons: The propyl chain would show three distinct signals: a triplet for the terminal methyl (CH₃) group around 0.9 ppm, a sextet for the adjacent methylene (B1212753) (CH₂) group around 1.4-1.6 ppm, and a triplet for the methylene group attached to the C2 of the ring around 1.6-1.8 ppm. docbrown.info The amine (NH₂) protons would typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. docbrown.info

¹³C NMR Spectrum: The decoupled ¹³C NMR spectrum would display four signals for the four unique carbon environments in the molecule.

Dioxolane Ring Carbons: The two equivalent carbons of the dioxolane ring (C4 and C5) would produce a single peak around 65-67 ppm. oc-praktikum.dedocbrown.info The C2 carbon, being an acetal (B89532) carbon, would be significantly downfield, expected around 108-110 ppm. oc-praktikum.de

Propylamine Side Chain Carbons: The propyl chain carbons would appear in the aliphatic region. The terminal methyl carbon would be the most upfield signal, around 14 ppm. The two methylene carbons would have distinct shifts, with the one closer to the electron-withdrawing dioxolane ring appearing further downfield (e.g., ~35-45 ppm) than the other (~20-25 ppm). docbrown.info

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Dioxolane -CH₂-CH₂- (C4, C5) | ~3.9 | ~66 |

| Dioxolane -O-CH-O- (C2) | ~4.9 | ~109 |

| Propyl -CH₂- (attached to C2) | ~1.7 | ~40 |

| Propyl -CH₂- | ~1.5 | ~22 |

| Propyl -CH₃ | ~0.9 | ~14 |

| Amine -NH₂ | Variable (broad) | N/A |

| Note: Shifts are approximate and predicted based on data for similar structural motifs. Solvent is typically CDCl₃. docbrown.infodocbrown.info |

Unable to Generate Article Due to Lack of Available Scientific Data

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate the requested article on the chemical compound “this compound” (CAS Number: 4388-60-7).

The specific requirements for the article included detailed research findings and data tables for the sections on Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Applications. Despite multiple targeted searches for this specific compound and its synonyms, no experimental IR or mass spectra, or detailed analyses of its spectroscopic characteristics, could be located in the available scientific databases and literature.

While information on related compounds, such as various dioxolane derivatives and simple alkylamines, is accessible, using this data to describe “this compound” would be speculative. Generating content on this basis would not meet the required standards of scientific accuracy and would fail to provide the detailed, compound-specific research findings stipulated in the instructions.

Therefore, to ensure the integrity and accuracy of the information provided, the article cannot be written as requested until such time as the relevant primary research and spectroscopic data for “this compound” become publicly available.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Chemical Intermediates in Fine Chemical Synthesis

1,3-Dioxolane-2-propylamine serves as a crucial building block and intermediate in the synthesis of a wide range of fine chemicals. Its bifunctional nature, possessing both a primary amine and a protected aldehyde group (in the form of the dioxolane ring), allows for sequential and controlled chemical modifications. This makes it a valuable precursor in the production of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals pschemicals.com. The amine group provides a reactive site for amidation, alkylation, and other nitrogen-centered reactions, while the dioxolane moiety protects a carbonyl functional group that can be revealed later in a synthetic sequence. This dual functionality is essential for constructing elaborate molecular architectures required in the pharmaceutical and specialty chemical industries pschemicals.comnih.gov.

Application in Polymer Chemistry and Material Science

The unique properties of the dioxolane ring system extend the utility of this compound into the realm of polymer chemistry and advanced materials.

The parent compound, 1,3-dioxolane (B20135), is well-known for its ability to undergo cationic ring-opening polymerization (CROP) to produce poly(1,3-dioxolane) (pDXL), a type of polyacetal researchgate.netescholarship.org. This polymer is noted for its chemical recyclability, allowing it to be depolymerized back to its monomer, which is advantageous for sustainable material life cycles escholarship.orgnsf.gov.

By extension, this compound can act as a functional monomer in such polymerization reactions. The incorporation of this monomer introduces primary amine functional groups into the polymer backbone. These pendant amine groups can serve as sites for further modifications, such as cross-linking to enhance the mechanical properties of the material or for grafting other molecules to create functional polymers with tailored properties for specific applications nih.gov.

In the field of material science, particularly for energy storage, 1,3-dioxolane is a key component in electrolyte formulations for lithium batteries icspecialties.com. It is often used as a co-solvent, and its ability to polymerize in situ is leveraged to create quasi-solid-state or gel-polymer electrolytes researchgate.netresearchgate.netresearchgate.net. These polymerized electrolytes enhance battery safety and stability. The addition of functional derivatives like this compound to these systems can further modify the electrolyte's properties. The amine group could potentially improve the interface between the electrolyte and the electrodes, chelate lithium ions to influence ionic conductivity, or contribute to the formation of a more stable solid electrolyte interphase (SEI) layer ripublication.com.

| Application Area | Specific Role of this compound | Potential Outcome |

| Polymer Chemistry | Functional Monomer | Introduction of amine groups into polymer chains for cross-linking or further functionalization. |

| Material Science | Electrolyte Additive | Modification of electrolyte properties in lithium batteries for improved performance and safety. |

Utilization as Solvents and Reaction Media

The parent compound, 1,3-dioxolane, is recognized for its utility as a versatile solvent. It possesses high solvent power, is fully miscible with water, and can dissolve a variety of resins, making it useful in coatings, adhesives, and cleaning formulations icspecialties.comwikipedia.org. However, due to the presence of the reactive primary amine group, this compound is less commonly used as an inert bulk solvent. Instead, its application is more focused on its role as a reactive component or a specialized medium where the amine functionality can participate in or catalyze a reaction.

Protection of Functional Groups in Multi-step Organic Synthesis

One of the most fundamental and widespread applications of the 1,3-dioxolane structure is as a protecting group for carbonyl compounds (aldehydes and ketones) nih.gov. The formation of the dioxolane ring, a cyclic acetal (B89532), effectively masks the reactivity of the carbonyl group under neutral or basic conditions, allowing chemical transformations to be carried out on other parts of the molecule researchgate.net.

In the case of this compound, the dioxolane moiety serves to protect a butyraldehyde (B50154) precursor. This protection strategy is critical in multi-step syntheses where the reactive primary amine needs to undergo specific reactions without interference from a highly reactive aldehyde group. Once the desired modifications at the amine site are completed, the protecting dioxolane group can be easily removed through acid-catalyzed hydrolysis, regenerating the original aldehyde for subsequent synthetic steps organic-chemistry.org. This protective role is indispensable for achieving high yields and selectivity in the synthesis of complex organic molecules researchgate.net.

Future Research Directions and Outlook

Development of Novel Synthetic Routes

Future research into the synthesis of 1,3-Dioxolane-2-propylamine and its derivatives is expected to focus on greener, more efficient, and stereoselective methods. Key areas of development include:

Bio-based Feedstocks: A significant push towards sustainable chemistry will drive the development of synthetic routes starting from bio-based materials. For instance, 1,3-dioxolan-4-ones have been synthesized from bio-based α-hydroxycarboxylic acids (like lactic acid) and carbonyls (like formaldehyde). rsc.org Similar strategies could be explored to construct the core structure of this compound from renewable precursors.

Metal-Free Radical Processes: Thiol-promoted, metal-free, and redox-neutral radical additions of 1,3-dioxolane (B20135) to imines have been shown to be an effective method for synthesizing protected α-amino aldehydes. organic-chemistry.org Future investigations could adapt this methodology for the synthesis of this compound, offering a milder and more environmentally friendly alternative to traditional metal-catalyzed reactions.

Continuous Flow Synthesis: The implementation of continuous flow reactors presents an opportunity to improve the efficiency, safety, and scalability of this compound synthesis. smolecule.com This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemoenzymatic Cascades | High stereoselectivity, use of renewable resources, reduced workup. nih.govrwth-aachen.de | Enzyme selection and optimization, solvent system adaptation. nih.gov |

| Bio-based Feedstocks | Increased sustainability, reduced reliance on fossil fuels. rsc.org | Identification of suitable bio-based precursors and efficient conversion pathways. |

| Metal-Free Radical Additions | Milder reaction conditions, avoidance of heavy metal catalysts. organic-chemistry.org | Optimization of radical initiators and reaction conditions for high yields. |

| Continuous Flow Synthesis | Improved scalability, safety, and process control. smolecule.com | Reactor design and optimization for the specific reaction steps. |

Exploration of Advanced Catalytic Systems

The development of more efficient and selective catalysts is crucial for the synthesis and functionalization of this compound. Future research is likely to concentrate on the following areas:

Ruthenium-Based Catalysts: Molecular ruthenium catalysts, such as [Ru(triphos)(tmm)], have demonstrated efficacy in the conversion of diols to dioxolanes using sources like formic acid, which can be derived from CO2 hydrogenation. nih.gov Further research could focus on tailoring these catalysts for higher efficiency and selectivity in the synthesis of the specific dioxolane structure of this compound.

Solid Acid Catalysts: Heterogeneous catalysts like montmorillonite (B579905) K10 have been successfully used for the synthesis of various 1,3-dioxolane derivatives. nih.govresearchgate.net These catalysts offer advantages such as ease of separation and reusability. Future work could explore other solid acid catalysts, including zeolites and functionalized graphene oxide, to improve reaction rates and yields under milder conditions. researchgate.net

Bifunctional Catalysts: The design of bifunctional catalysts that can facilitate multiple steps in a reaction sequence is a promising area. For instance, a catalyst that promotes both the formation of the dioxolane ring and the subsequent functionalization of the propylamine (B44156) side chain could streamline the synthesis of derivatives. Hydrogen-bond donors are known to act as bifunctional catalysts in various reactions. wikipedia.org

Nickel Nanoparticle Catalysts: Nickel nanoparticles have shown potential in catalyzing transfer hydrogenation reactions. researchgate.net The exploration of such nanoparticle-based catalytic systems could lead to novel synthetic routes for this compound and its analogues, potentially through reductive amination pathways.

| Catalyst Type | Potential Application in Synthesis | Future Research Direction |

| Ruthenium Molecular Catalysts | Formation of the 1,3-dioxolane ring from diols. nih.govrwth-aachen.de | Ligand modification for improved activity and selectivity. |

| Solid Acid Catalysts | Acetalization/ketalization for dioxolane ring formation. nih.govresearchgate.net | Development of novel, highly active, and reusable solid acids. researchgate.net |

| Bifunctional Catalysts | Streamlining multi-step synthetic sequences. wikipedia.org | Design of catalysts with multiple active sites for cascade reactions. |

| Nickel Nanoparticles | Catalytic hydrogenation and reductive amination steps. researchgate.net | Optimization of nanoparticle size and support for enhanced catalytic performance. |

Innovative Applications in Emerging Technologies

The unique bifunctional nature of this compound makes it a candidate for several innovative applications in emerging technologies.

Bio-based Solvents and Fuel Additives: There is a growing demand for green solvents to replace traditional volatile organic compounds. rsc.org Dioxolane derivatives are being investigated as potential bio-based reaction media. rsc.org Furthermore, cyclic ketals have been explored as additives to gasoline to increase the octane (B31449) number and enhance phase stability. researchgate.net The propylamine functionality could impart unique properties, making it a candidate for specialized solvent applications or as a component in advanced biofuel formulations.

Materials Science: The amine group in this compound can serve as a reactive site for polymerization or for grafting onto surfaces to modify their properties. This could lead to the development of new polymers with tailored characteristics or functionalized materials for applications in coatings, adhesives, or specialty chemicals. smolecule.comsilverfernchemical.com

Pharmaceutical and Agrochemical Synthesis: As a bifunctional molecule, this compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. smolecule.comchemicalbook.com The dioxolane moiety can act as a protecting group, while the amine allows for the introduction of various functionalities. smolecule.com This makes it a useful intermediate in the discovery and development of new pharmaceuticals and agrochemicals. nih.govsilverfernchemical.com

Electrolyte Components: 1,3-Dioxolane is used as a component in lithium battery electrolytes due to its ionic conductivity and chemical stability. silverfernchemical.com The incorporation of a propylamine group could be explored to modify the properties of electrolytes, potentially leading to improved battery performance or the development of new types of energy storage devices.

Advanced Computational Design of Analogues

Computational chemistry will play a pivotal role in accelerating the discovery and optimization of this compound analogues for specific applications.

Predictive Modeling: Computational tools can be used to predict the properties of novel this compound derivatives. For example, software packages can be employed to estimate mutagenicity, carcinogenicity, and other toxicological parameters, guiding the design of safer chemicals. rsc.org

Reaction Mechanism Elucidation: Quantum mechanical methods, such as density functional theory (DFT), can be utilized to study the mechanisms of reactions involved in the synthesis and functionalization of this compound. semanticscholar.org This understanding can help in optimizing reaction conditions and designing more efficient catalysts. For instance, computational studies have been used to elucidate the mechanism of hydrocyanation of imines catalyzed by thiourea-based catalysts. wikipedia.org

Structure-Activity Relationship (SAR) Studies: By computationally screening a virtual library of this compound analogues, researchers can identify candidates with desired properties for specific applications, such as binding to a biological target. smolecule.com This in silico screening can significantly reduce the time and cost associated with experimental screening.

Design of Novel Catalysts: Computational modeling can aid in the rational design of new catalysts for the synthesis of this compound. By simulating the interaction between the catalyst and the reactants, it is possible to design catalysts with higher activity and selectivity.

| Computational Approach | Objective | Potential Impact |

| Predictive Toxicology | Assess the safety profile of new analogues. rsc.org | Prioritize the synthesis of safer and more environmentally benign compounds. |

| Mechanistic Studies (e.g., DFT) | Understand reaction pathways and transition states. semanticscholar.org | Guide the optimization of synthetic routes and catalyst design. |

| Virtual Screening and SAR | Identify promising candidates for specific applications. smolecule.com | Accelerate the discovery of new functional molecules. |

| Rational Catalyst Design | Design catalysts with enhanced performance. | Improve the efficiency and selectivity of synthetic processes. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.